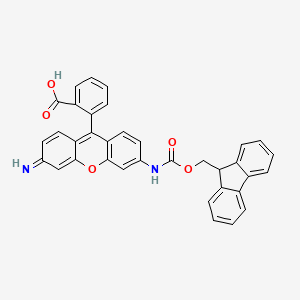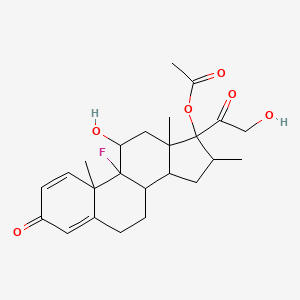
2-(Methoxycarbonyl)-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl tris(2-methylpropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2-methylpropanoate) 1-(2,2,2-trichloroethanimidate): is a complex organic compound with the molecular formula C15H18Cl3NO10 and a molecular weight of 478.66 g/mol . This compound is primarily used in biochemical research, particularly in the study of carbohydrate chemistry and glycosylation processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2-methylpropanoate) 1-(2,2,2-trichloroethanimidate) typically involves multiple steps:
Starting Material: The process begins with D-glucuronic acid or its derivatives.
Esterification: The hydroxyl groups at positions 2, 3, and 4 are esterified using 2-methylpropanoic acid under acidic conditions.
Formation of Trichloroethanimidate: The final step involves the reaction of the esterified glucuronic acid derivative with trichloroacetonitrile in the presence of a base to form the trichloroethanimidate.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same multi-step process as in laboratory settings, with optimizations for scale, yield, and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the ester groups, converting them back to hydroxyl groups.
Substitution: The trichloroethanimidate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The compound primarily acts as a glycosyl donor in biochemical reactions. The trichloroethanimidate group facilitates the transfer of the glucuronic acid moiety to acceptor molecules, forming glycosidic bonds. This process is crucial in the synthesis of glycosides and other carbohydrate derivatives .
Comparaison Avec Des Composés Similaires
Beta-D-Glucopyranuronic acid, methyl ester, 1,2,3,4-tetrakis(2-methylpropanoate): Similar in structure but differs in the configuration of the glucuronic acid moiety.
Alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tribenzoate: Similar esterification pattern but uses benzoic acid instead of 2-methylpropanoic acid.
Alpha-D-Glucopyranuronic acid, methyl ester, 1-bromo-1-deoxy, 2,3,4-tribenzoate: Contains a bromine atom and benzoate esters.
Uniqueness: Alpha-D-Glucopyranuronic acid, methyl ester, 2,3,4-tris(2-methylpropanoate) 1-(2,2,2-trichloroethanimidate) is unique due to its specific esterification pattern and the presence of the trichloroethanimidate group, which makes it a versatile glycosyl donor in synthetic chemistry .
Propriétés
Formule moléculaire |
C21H30Cl3NO10 |
|---|---|
Poids moléculaire |
562.8 g/mol |
Nom IUPAC |
methyl 3,4,5-tris(2-methylpropanoyloxy)-6-(2,2,2-trichloroethanimidoyl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C21H30Cl3NO10/c1-8(2)15(26)31-11-12(32-16(27)9(3)4)14(33-17(28)10(5)6)19(34-13(11)18(29)30-7)35-20(25)21(22,23)24/h8-14,19,25H,1-7H3 |
Clé InChI |
CCIDTXJAPRZHSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)OC(=N)C(Cl)(Cl)Cl)C(=O)OC)OC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![cyclo[DL-Arg-Gly-DL-Asp-DL-Phe-DL-Val]](/img/structure/B15129986.png)


![2,7-Naphthalenedisulfonic acid,3-[(4-chloro-2-phosphonophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B15130011.png)
![tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate;tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B15130012.png)


![6-[(E)-dec-5-enoyl]oxydecanoic acid](/img/structure/B15130029.png)
![4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B15130033.png)
![2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid;hydrate](/img/structure/B15130036.png)


